2-[Tris(trimethylsilyl)silyl]ethanol

Radical chemistry Bond dissociation energy Hydrogen-atom transfer

Standard silyl protecting groups (TMS, TBS, TIPS) fail in sequences requiring fluoride resistance or photochemical deprotection. 2-[Tris(trimethylsilyl)silyl]ethanol (TTMS-ethanol) is the only commercially available precursor that delivers sisyl ethers with three orthogonal properties: fluoride resistance, 254 nm photolability, and Si-Si bond-mediated reactivity. • ~3.5× larger van der Waals volume than TIPS for superior stereochemical control in aldol and cyclization reactions • Sisyl ethers resist CsF (cleaves TMS/TES), cleaved exclusively by 254 nm photolysis in <30 min • Key precursor to 2-[tris(trimethylsilyl)silyl]ethyl (meth)acrylate for EUV photoresist monomers • Supplied at ≥95% purity; custom synthesis and bulk quantities available

Molecular Formula C11H32OSi4
Molecular Weight 292.71 g/mol
CAS No. 90913-72-7
Cat. No. B8623981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[Tris(trimethylsilyl)silyl]ethanol
CAS90913-72-7
Molecular FormulaC11H32OSi4
Molecular Weight292.71 g/mol
Structural Identifiers
SMILESC[Si](C)(C)[Si](CCO)([Si](C)(C)C)[Si](C)(C)C
InChIInChI=1S/C11H32OSi4/c1-13(2,3)16(11-10-12,14(4,5)6)15(7,8)9/h12H,10-11H2,1-9H3
InChIKeyHHVZXGUXWQCHAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[Tris(trimethylsilyl)silyl]ethanol: Core Identity and Compound Class


2-[Tris(trimethylsilyl)silyl]ethanol (CAS 90913-72-7) is a bifunctional organosilicon compound that integrates the radical-generating tris(trimethylsilyl)silyl (TTMSS) motif with a hydroxyl handle. With molecular formula C₁₁H₃₂OSi₄ and molecular weight 292.71 g/mol, it is distinct from the simpler hydrosilane (Me₃Si)₃SiH (TTMSS, MW 248.66 g/mol) in that the ethanol terminus enables facile covalent attachment to carboxylates, polymer backbones, and solid supports [1]. The compound is typically supplied at ≥95% purity, with GC analysis of synthetic intermediates demonstrating 98.2% content after purification . Its primary value in supply chain decisions stems from two orthogonal capabilities: (i) functioning as a radical precursor for reduction and hydrosilylation chemistry, and (ii) serving as a precursor to the sisyl (tris(trimethylsilyl)silyl) protecting group, which exhibits fluoride resistance unmatched by conventional silyl protecting groups.

Orthogonal protection
Fluoride-resistant and photolabile silyl ether deprotection, enabling three-dimensional orthogonal protecting group schemes
Si–Si bond reactivity
Supports diastereoselective [2+2] cyclizations and one-pot aldol cascades via β-silicon hyperconjugation
Monomer precursor
Direct precursor to 2-[tris(trimethylsilyl)silyl]ethyl (meth)acrylate for EUV bilayer photoresists

Why 2-[Tris(trimethylsilyl)silyl]ethanol Cannot Be Substituted


Generic substitution of in-class organosilanes is not feasible because 2-[Tris(trimethylsilyl)silyl]ethanol derives its chemical identity from a rationally weakened Si–H bond imparted by three electron-donating trimethylsilyl substituents. The homolytic bond dissociation energy of the central Si–H unit in the TTMSS framework is estimated at 84 kcal/mol, a 10 kcal/mol reduction relative to the Si–H bond in trimethylsilane (94 kcal/mol) [1]. This bond weakening is necessary for effective radical-based hydrogen-atom transfer chemistry and cannot be replicated by simple alkylsilanes such as triethylsilane (Et₃SiH) or triisopropylsilane (iPr₃SiH). Furthermore, the ethanol moiety in the target compound provides a reactive handle that the parent hydrosilane (Me₃Si)₃SiH lacks, enabling covalent tethering for heterogeneous catalysis, surface functionalization, and polymer conjugation . Substituting 2-[Tris(trimethylsilyl)silyl]ethanol with (Me₃Si)₃SiH, a simple trialkylsilane, or a tert-butyldimethylsilyl-protected alcohol would forfeit either the radical activity, the fluorometric selectivity, or the synthetic versatility that purchasers require for multi-step synthetic workflows. The evidence below demonstrates quantifiable performance gaps that prevent one-to-one replacement.

1
TMS / TES precursors lose orthogonal handles
TMS and TES ethers are cleaved by fluoride reagents and lack a photochemical deprotection pathway, eliminating the three-dimensional orthogonal protection strategy enabled by the sisyl group.
2
TBS / TIPS precursors fail Si–Si bond-dependent reactions
TBS and TIPS silyl enol ethers have been reported to yield 0% desired product in [2+2] cyclizations; the Si–Si bond-mediated β-silicon stabilization is absent from these groups.
3
TBDPS substitution may shift stereochemical outcomes
TBDPS has a smaller van der Waals volume than TTMSS (~7 ų) and lacks photolability, which may alter diastereoselectivity in steric-demanding aldol and cyclization reactions.

2-[Tris(trimethylsilyl)silyl]ethanol: Quantitative Differentiation from Analogs


Acidic Hydrolysis Kinetics of Sisyl vs TBS Ethers

The TTMSS framework derived from 2-[tris(trimethylsilyl)silyl]ethanol contains a central Si–H bond with an estimated homolytic bond dissociation energy (BDE) of 84 kcal/mol, compared to 94 kcal/mol for the Si–H bond in trimethylsilane (Me₃SiH) [1]. This 10 kcal/mol (approximately 12%) bond weakening is essential for effective radical-based hydrogen-atom donation. For reference, the Sn–H BDE in tributyltin hydride (n-Bu₃SnH), the historical gold standard for radical reductions, is approximately 74 kcal/mol [2]. The TTMSS BDE occupies a strategic intermediate position: sufficiently weak to sustain radical chain chemistry yet strong enough to provide slower, more selective H-atom trapping that enhances stereochemical outcomes.

Acidic hydrolysis kinetics
Head-to-head
Sisyl k = 3.74×10⁻² s⁻¹ vs TBS k = 6.04×10⁻³ s⁻¹ (primary); 5.5× faster for benzylic; 3.7× faster for secondary
6.2× faster hydrolysis in AcOH/THF; stability order inverts in CDCl₃/p-TsOH·H₂O
Solvent-tunable selectivity not available with other silyl pairs
Radical chemistry Bond dissociation energy Hydrogen-atom transfer

Fluoride Resistance of Sisyl Ethers vs Conventional Silyl Ethers

Sisyl (tris(trimethylsilyl)silyl) ethers, prepared from 2-[tris(trimethylsilyl)silyl]ethanol or its chloro analog, are explicitly stable to selected fluoride salts including CsF, conditions under which conventional silyl ethers (TMS, TES, TBS, TIPS) undergo rapid cleavage . In contrast, sisyl ethers are cleaved by photolysis at 254 nm, yielding the parent alcohol in 62–95% yield [1]. This creates an orthogonal deprotection logic: fluoride-stable but photolabile, which is the exact inverse of most silyl ethers that are fluoride-labile but photostable. Sisyl ether formation proceeds with isolated yields of 70–97% across diverse primary and secondary alcohols [1].

Fluoride resistance
Class-level
Sisyl ethers: stable to CsF; TMS/TES ethers: cleaved under identical conditions
Enables fluoride-based deprotection of TMS/TES while retaining sisyl protection
No quantitative rate data available for CsF conditions on sisyl ethers
Protecting group chemistry Orthogonal deprotection Fluoride stability

Diastereoselective [2+2] Cyclization: TTMSS vs TBS and TIPS

In the radical-induced reduction of thiocarbonylthio end groups from RAFT-synthesized polymers, the effectiveness of H-atom donors was quantitatively ranked: toluene < 2-propanol < triethylsilane (Et₃SiH) < triphenylsilane (Ph₃SiH) < tris(trimethylsilyl)silane ((Me₃Si)₃SiH) ≈ N-ethylpiperidine hypophosphite < tributylstannane (n-Bu₃SnH) [1]. Under photo-driven, catalyst-free conditions, TTMSS reduces trithiocarbonate end groups on poly(vinylpyridine)s rapidly and quantitatively [2]. TTMSS outperforms both triethylsilane and triphenylsilane by at least one full rank order in H-atom donor efficacy, approaching the performance of the toxic tributylstannane standard.

[2+2] Cyclization yield
Head-to-head
TTMSS enol ethers: 70–92% yield; TBS: 0%; TIPS: 0%
Si–Si bond essential for reactivity; TBS and TIPS fail to produce cyclobutane product
BDAT catalyst, CH₂Cl₂, −78 °C to rt; acrylate partner
RAFT polymerization End-group removal Hydrogen-atom donor

Industrial Monomer Production: Transesterification vs Base Hydrolysis

In the radical cyclization of bromide precursors to 2,4-disubstituted piperidines, the choice of hydrogen-atom donor profoundly affects diastereomeric outcome. Cyclization mediated by tributyltin hydride (n-Bu₃SnH) affords predominantly trans-piperidines with modest diastereomeric ratios, while cyclization using tris(trimethylsilyl)silane ((Me₃Si)₃SiH) produces the same products with diastereomeric ratios reaching up to 99:1 in certain cases [1]. The enhancement is mechanistically attributed to slower trapping of the radical intermediate by TTMSS relative to tributyltin hydride, which permits a rearrangement cascade to occur prior to H-atom quenching [2].

Monomer process yield
Head-to-head
Transesterification: 93–96%; base hydrolysis: 44%; LiAlH₄ reduction: 82%
2.1× yield improvement over base hydrolysis; eliminates hazardous LiAlH₄ and cryogenic conditions
335 g scale, Ti(Oi-Pr)₄ catalyst, solventless at 70 °C
Radical cyclization Diastereoselectivity Piperidine synthesis

2-[Tris(trimethylsilyl)silyl]ethanol: Evidence-Backed Applications


Multi-Stage Orthogonal Alcohol Protection in Total Synthesis

In total synthesis campaigns where sequential deprotection of multiple hydroxyl groups is required, sisyl ethers (derived from 2-[tris(trimethylsilyl)silyl]ethanol) provide a fluoride-resistant, photolabile protecting group orthogonal to the standard TBS/TIPS/TMS suite. As demonstrated by Brook et al., sisyl ethers withstand aqueous bases, Grignard reagents, Wittig reagents, and CsF, yet are cleanly removed by 254 nm photolysis (62–95% recovery) [1]. This orthogonality eliminates the need to route around fluoride-sensitive substrates and enables late-stage photodeprotection strategies incompatible with fluoride-labile groups [2].

Diastereoselective [2+2] Cyclobutane Synthesis for Medicinal Chemistry

The TTMSS moiety generated from 2-[tris(trimethylsilyl)silyl]ethanol serves as a direct replacement for tributyltin hydride in radical reductions of alkyl halides, selenides, and xanthates. Chatgilialoglu and Ballestri established that (Me₃Si)₃SiH rivals n-Bu₃SnH in reduction efficiency while eliminating the neurotoxicity and chromatographic removal burden of organotin byproducts [1]. Absolute rate constants for (Me₃Si)₃Si• generation were measured at (1.1 ± 0.2) × 10⁸ M⁻¹ s⁻¹ at 295 K via laser flash photolysis, confirming sufficiently rapid radical chain initiation [2]. For process chemistry teams, this substitution simplifies waste stream management and reduces the cost of heavy-metal remediation.

EUV Bilayer Photoresist Monomer Production

The TTMSS framework enables catalyst-free, light-driven removal of trithiocarbonate end-groups from RAFT-synthesized polymers including poly(vinylpyridine)s, poly(methyl methacrylate), and polystyrene. The H-atom donor effectiveness of TTMSS surpasses triethylsilane and triphenylsilane by a full rank order and approaches that of organostannanes, achieving rapid and quantitative end-group reduction under mild photochemical conditions [1]. Polymer chemists procuring this compound gain access to a non-toxic, kinetically competent H-donor that avoids both transition-metal catalyst contamination and stannane disposal issues [2].

One-Pot Aldol Cascades for Polyketide Fragment Assembly

When synthesizing 2,4-disubstituted piperidines via radical cyclization—a scaffold prevalent in CNS drug candidates—the use of TTMSS-derived reagents provides diastereomeric ratios up to 99:1, a dramatic improvement over the modest selectivity achieved with n-Bu₃SnH [1]. The slower H-atom trapping kinetics of TTMSS permit a productive rearrangement cascade that locks in high diastereoselectivity before quenching. For medicinal chemistry and process R&D groups, near-quantitative dr translates to reduced chromatographic purification burden and higher isolated yields of the desired stereoisomer [2].

Application
Selection Property
Validation Focus
Orthogonal protection sequences
Fluoride-resistant and photolabile silyl ether
Sequential deprotection compatibility across acid, fluoride, and UV conditions
Cyclobutane scaffold synthesis
Si–Si bond mediated [2+2] cyclization reactivity
Cycloadduct yield and diastereoselectivity with acrylate partners
EUV photoresist monomer production
Transesterification process efficiency
Monomer purity and process scalability at commercial scale
One-pot polyketide fragment assembly
Steric bulk and low catalyst loading compatibility
Cascade diastereoselectivity and protecting-group economy
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